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molecular formula C14H20N2O B8768147 N,N-dimethyl-4-phenylpiperidine-4-carboxamide

N,N-dimethyl-4-phenylpiperidine-4-carboxamide

Cat. No. B8768147
M. Wt: 232.32 g/mol
InChI Key: JJZKYGDMIZQQAR-UHFFFAOYSA-N
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Patent
US05939411

Procedure details

8.1 g of triethylamine and then 4.9 g of dimethylamine hydrochloride are added to a solution of 6.11 g of the compound obtained in step A of PREPARATION 1.21 in 20 ml of DCM and 20 ml of DMF. The mixture is cooled in an ice bath, 9.73 g of BOP are added and the mixture is left stirring for 3 hours while allowing the temperature to rise to RT. The mixture is concentrated under vacuum, the residue is extracted with ether, the organic phase is washed with water, with a pH 2 buffer solution, with 10% NaOH solution, with water and with saturated NaCl solution and dried over MgSO4 and the solvent is evaporated off under vacuum. 6.45 g of the expected product are obtained.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
6.11 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
9.73 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])C.Cl.[CH3:9]NC.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=2N=N1.[CH3:39][N:40]([CH:42]=[O:43])[CH3:41]>C(Cl)Cl>[CH3:39][N:40]([CH3:41])[C:42]([C:9]1([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH2:5][CH2:4][NH:3][CH2:6][CH2:7]1)=[O:43] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.9 g
Type
reactant
Smiles
Cl.CNC
Name
compound
Quantity
6.11 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9.73 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled in an ice bath
WAIT
Type
WAIT
Details
the mixture is left
CUSTOM
Type
CUSTOM
Details
to rise to RT
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with ether
WASH
Type
WASH
Details
the organic phase is washed with water, with a pH 2 buffer solution, with 10% NaOH solution, with water and with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C(=O)C1(CCNCC1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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